

N-Ethyl-desoxy-veratramine vs. Veratramine: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	N-Ethyl-desoxy-veratramine	
Cat. No.:	B15295983	Get Quote

A detailed examination of the steroidal alkaloid veratramine and its derivative, **N-Ethyl-desoxy-veratramine**, reveals a landscape of extensive research for the former and a significant lack of public data for the latter. This guide provides a comprehensive comparison based on available information, highlighting the known biological activities of veratramine and the inferred properties of **N-Ethyl-desoxy-veratramine**, alongside relevant experimental methodologies and pathway visualizations.

Chemical and Physical Properties

Veratramine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] Its derivative, **N-Ethyl-desoxy-veratramine**, is a synthetic compound whose existence is confirmed in chemical databases, though it is not well-characterized in peer-reviewed literature. The primary structural differences are the substitution of the amine proton with an ethyl group and the removal of both hydroxyl groups.



Property	Veratramine	N-Ethyl-desoxy- veratramine
Molecular Formula	C27H39NO2	C29H43N
Molar Mass	409.61 g/mol	405.66 g/mol
CAS Number	60-70-8	1005111-80-7
Chemical Structure	A C-nor-D-homo steroid skeleton with hydroxyl groups at positions C3 and C23.	A C-nor-D-homo steroid skeleton with an N-ethyl substitution on the piperidine ring and removal of the C3 and C23 hydroxyl groups.

Biological Activity and Mechanism of Action: A Data Imbalance

Veratramine has been the subject of numerous studies, revealing a range of biological activities. A key mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][2] Veratramine is known to act as an antagonist of the Smoothened (SMO) receptor, a central component of the Hh pathway.[2] This inhibition has prompted investigations into its potential as an anticancer agent. [1][2]

Beyond its effects on Hh signaling, veratramine exhibits neuromodulatory and antihypertensive properties.[1] In spontaneously hypertensive rats, oral administration of veratramine has been shown to decrease blood pressure.[1]

N-Ethyl-desoxy-veratramine, in stark contrast, has no publicly available experimental data detailing its biological activity or mechanism of action. Inferences can be drawn from a 1959 study on N-alkyl derivatives of veratramine, which reported that N-ethylation of veratramine resulted in a compound with a much-attenuated pharmacological effect of the type characteristic of the parent compound. However, this study did not investigate a "desoxy-" derivative, and the removal of the hydroxyl groups could significantly alter the compound's properties, including its solubility, membrane permeability, and receptor binding affinity.



Quantitative Data Summary

Due to the absence of data for **N-Ethyl-desoxy-veratramine**, a direct quantitative comparison is not possible. The following table summarizes key quantitative findings for veratramine.

Biological Activity	Assay	Organism/Cell Line	Result
Antihypertensive Effect	In vivo	Spontaneously Hypertensive Rats	Oral administration significantly decreased blood pressure.
Hedgehog Pathway Inhibition	In vitro	Not specified	Inhibits the hedgehog signaling pathway.[1]
Pharmacokinetics	LC-MS/MS	Sprague-Dawley Rats	Lower limit of quantification in plasma: 0.745 ng/mL. [2]
Good linear relationship in the concentration range of 0.0745–18.2 ng/mL.[2]			

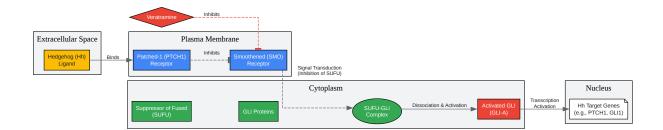
Experimental Protocols Pharmacokinetic Analysis of Veratramine in Rat Plasma by LC-MS/MS[2]

- Animal Model: Male and female Sprague-Dawley rats.
- Sample Collection: Blood samples are collected at various time points following oral administration of a Radix Veratri alcohol extract containing veratramine.
- Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated from the plasma samples.



- Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for analysis.
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH adjusted to 8.8 with ammonia water).
 - o Column: A suitable C18 column.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion electrospray ionization (ESI+).
 - Detection Mode: Multiple reaction monitoring (MRM).
 - Quantitative Ion Pair for Veratramine: 410.1 → 295.1 m/z.
- Quantification: A standard curve is generated using known concentrations of veratramine to quantify the amount in the plasma samples.

Visualizations Hedgehog Signaling Pathway Inhibition by Veratramine

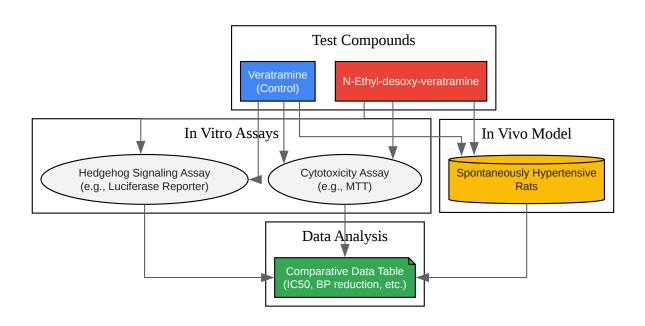




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Caption: Veratramine inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.

Hypothetical Experimental Workflow for Comparative Analysis



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Caption: Proposed workflow for the comparative biological evaluation of veratramine and **N-Ethyl-desoxy-veratramine**.

Conclusion

The comparative analysis between veratramine and **N-Ethyl-desoxy-veratramine** is currently constrained by a significant information gap. While veratramine is a well-documented natural product with established antihypertensive and Hedgehog signaling inhibitory activities, **N-Ethyl-desoxy-veratramine** remains a largely uncharacterized synthetic derivative. The structural modifications—N-ethylation and deoxygenation—are likely to alter its physicochemical and pharmacological properties. However, without empirical data, any predictions regarding its



efficacy and mechanism of action are purely speculative. This highlights a clear need for further research to isolate or synthesize and subsequently characterize **N-Ethyl-desoxy-veratramine** to enable a direct and meaningful comparison with its parent compound, veratramine. Such studies would be invaluable for understanding the structure-activity relationships of this class of steroidal alkaloids and for the potential development of new therapeutic agents.

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